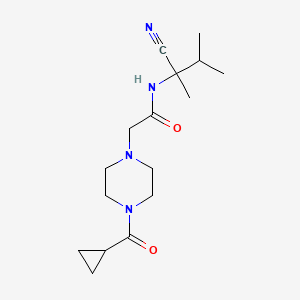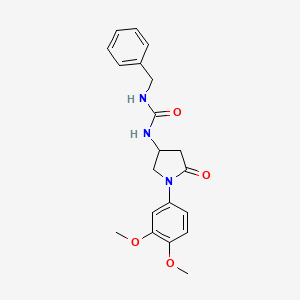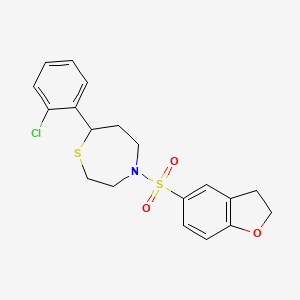![molecular formula C19H19N3O3 B2609231 (4Z)-4-{[(2,4-dimethoxyphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 320425-02-3](/img/structure/B2609231.png)
(4Z)-4-{[(2,4-dimethoxyphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-{[(2,4-dimethoxyphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.379. The purity is usually 95%.
BenchChem offers high-quality (4Z)-4-{[(2,4-dimethoxyphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4Z)-4-{[(2,4-dimethoxyphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound has been synthesized and characterized using various techniques including UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallography. Studies on tautomeric equilibria in solutions have been conducted, providing insights into its chemical behavior (Hayvalı et al., 2010).
Transformation into Other Compounds
- It can be transformed with N- and C-nucleophiles into various derivatives. These derivatives have been shown to cyclize under certain conditions, demonstrating the compound's versatility in chemical reactions (Stanovnik et al., 2003).
Tautomerism and Crystal Structure
- The study of NH-pyrazoles, including compounds similar to the one , has revealed important information about their tautomerism in solution and solid state, contributing to understanding their structural properties (Cornago et al., 2009).
Binding Interactions and Inhibitory Action
- Research has explored the binding interactions of similar compounds with human receptors, providing insights into their potential inhibitory actions, which could be relevant for pharmaceutical applications (Nayak & Poojary, 2019).
Photophysical Properties
- The effects of solvent structure and polarity on the photophysical properties of new pyrazoline derivatives of this compound have been studied. This research is significant for understanding the solvatochromic behavior and quantum yields, which are crucial in the field of photochemistry (Şenol et al., 2020).
Antibacterial and Anticancer Activities
- Some derivatives of the compound have been shown to exhibit strong antibacterial activities, which could be explored for potential medical applications (Zhang, 2011). Additionally, certain Schiff base compounds derived from it have demonstrated potential as antibacterial agents (Liu et al., 2012).
Photochromic and Molecular Switching Behaviour
- The photochromic properties of Schiff base-containing pyrazolone ring compounds have been investigated, revealing potential for applications in molecular switching based on UV absorption spectra (Surati & Shah, 2015).
Propriétés
IUPAC Name |
4-[(2,4-dimethoxyphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-16(19(23)22(21-13)14-7-5-4-6-8-14)12-20-17-10-9-15(24-2)11-18(17)25-3/h4-12,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGIBWTYDZFNBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-{[(2,4-dimethoxyphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2609148.png)
![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2609149.png)


![1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2609156.png)



![N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![4-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2609165.png)

![Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate](/img/structure/B2609168.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-diethoxybenzamide](/img/structure/B2609170.png)